molecular formula C26H26ClN3O2 B4177429 N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide

Cat. No. B4177429
M. Wt: 448.0 g/mol
InChI Key: WYCYSHLNQPWTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide, commonly known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the JAK family of kinases. It has been found to have potential therapeutic applications in a range of autoimmune and inflammatory diseases.

Mechanism of Action

BMS-986165 inhibits TYK2, a member of the JAK family of kinases that plays a key role in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 blocks the downstream signaling of these cytokines, which are known to play a role in the pathogenesis of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
BMS-986165 has been shown to have a selective inhibitory effect on TYK2, with no significant inhibition of other JAK family members. This selectivity is thought to contribute to the compound's favorable safety profile. In preclinical studies, BMS-986165 has been shown to reduce inflammation and disease severity in animal models of autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

BMS-986165 has several advantages for use in laboratory experiments. It has a favorable safety profile and is highly selective for TYK2, which makes it a useful tool for studying the role of this kinase in cytokine signaling pathways. However, one limitation of BMS-986165 is that it has a relatively short half-life, which may limit its utility in certain experimental settings.

Future Directions

There are several potential future directions for research on BMS-986165. One area of interest is the development of combination therapies that target multiple cytokine signaling pathways, which may have synergistic effects in the treatment of autoimmune and inflammatory diseases. Another potential direction is the exploration of the compound's potential efficacy in other disease areas, such as cancer and viral infections. Finally, further studies are needed to fully understand the safety and efficacy of BMS-986165 in humans, and to determine its potential as a therapeutic agent.

Scientific Research Applications

BMS-986165 has been the subject of several preclinical studies, which have demonstrated its potential efficacy in a range of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The compound has shown promising results in animal models, with significant reductions in disease severity and inflammation observed.

properties

IUPAC Name

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O2/c1-2-25(31)30-16-14-29(15-17-30)24-13-12-22(27)18-23(24)28-26(32)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-13,18H,2,14-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCYSHLNQPWTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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